molecular formula C7H12N2OS B8424570 2-Isopropylaminothiazol-4-ylmethanol

2-Isopropylaminothiazol-4-ylmethanol

Cat. No.: B8424570
M. Wt: 172.25 g/mol
InChI Key: HCRMPJNFKOWKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylaminothiazol-4-ylmethanol is a thiazole derivative characterized by an isopropylamino (-NHCH(CH₃)₂) substituent at position 2 of the thiazole ring and a hydroxymethyl (-CH₂OH) group at position 4. Its molecular formula is C₇H₁₂N₂OS, with an average molecular weight of 172.25 g/mol. The hydroxymethyl group enhances hydrophilicity, while the isopropylamino moiety contributes to steric bulk and lipophilicity .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

[2-(propan-2-ylamino)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C7H12N2OS/c1-5(2)8-7-9-6(3-10)4-11-7/h4-5,10H,3H2,1-2H3,(H,8,9)

InChI Key

HCRMPJNFKOWKBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position 2 Substituent Position 4 Key Functional Groups
This compound C₇H₁₂N₂OS 172.25 Isopropylamino (-NHCH(CH₃)₂) Hydroxymethyl (-CH₂OH) Thiazole, alcohol, amine
2-Isopropyl-4-(methylaminomethyl)thiazole C₈H₁₅N₂S 175.28 Isopropyl (-CH(CH₃)₂) Methylaminomethyl (-CH₂NHCH₃) Thiazole, secondary amine
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid C₂₆H₂₄N₂O₃ 412.48 2-Hydroxypropyl (-CH₂CH(OH)CH₃) Benzoic acid (-C₆H₄COOH) Imidazole, carboxylic acid, alcohol

Key Observations :

Substituent Effects: The hydroxymethyl group in this compound increases polarity and hydrogen-bonding capacity compared to the methylaminomethyl group in 2-isopropyl-4-(methylaminomethyl)thiazole. This difference likely enhances aqueous solubility . The imidazole core in ’s compound introduces a second nitrogen atom, increasing basicity compared to thiazole derivatives. The benzoic acid group further adds ionizable character, influencing pH-dependent solubility .

The imidazole derivative’s high molecular weight (412.48 g/mol) and aromaticity suggest applications in crystalline materials or as a ligand in coordination chemistry .

Physicochemical and Functional Properties

Solubility and Polarity

  • This compound: The hydroxymethyl group confers higher hydrophilicity than the methylaminomethyl analog. LogP (estimated): ~1.2 .
  • 2-Isopropyl-4-(methylaminomethyl)thiazole: The tertiary amine and non-polar isopropyl group reduce polarity (LogP ~2.1), favoring lipid membranes .
  • Imidazole Derivative : The carboxylic acid group enables ionization (pKa ~4.2), enhancing water solubility at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.